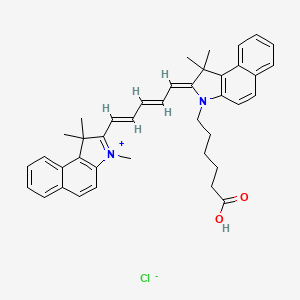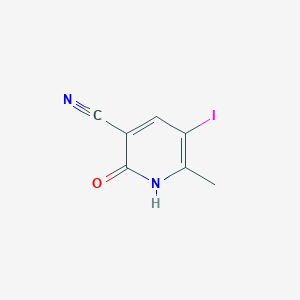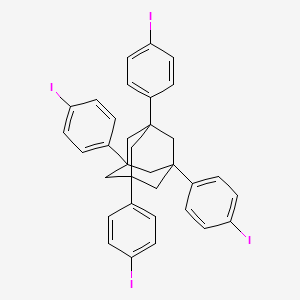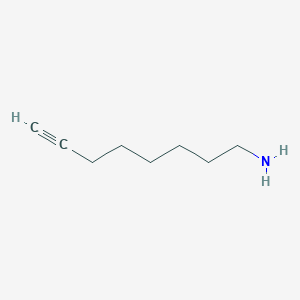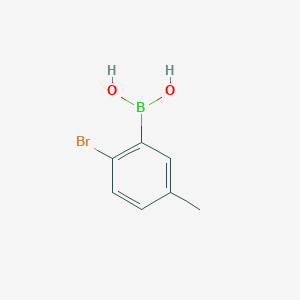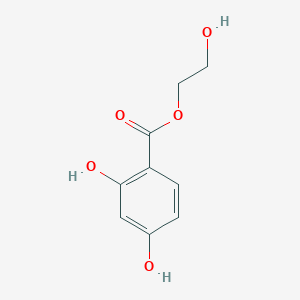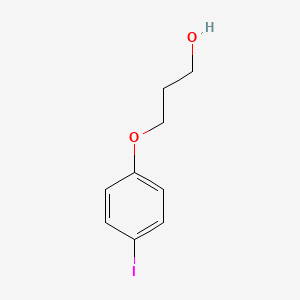
5-Isopropoxy-2-methylphenylboronic acid
Vue d'ensemble
Description
5-Isopropoxy-2-methylphenylboronic acid is a chemical compound with the molecular formula C10H15BO3 . It has a molecular weight of 194.04 . This compound is used for research and development purposes .
Molecular Structure Analysis
The linear formula of this compound is H3CC6H3[OCH(CH3)2]B(OH)2 .Chemical Reactions Analysis
Boronic acids, such as this compound, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 65-69 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 355.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique
Enantioselective Recognition
The compound 5-Isopropoxy-2-methylphenylboronic acid plays a significant role in enantioselective recognition processes. A study by Ghosn and Wolf (2011) discusses the synthesis of 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene from 4-methoxy-2-methylphenylboronic acid, which can be used as a circular dichroism sensor for detecting a wide range of chiral amines. This application is crucial for the enantioselective recognition of amines, showcasing the compound's utility in stereochemical analysis (Ghosn & Wolf, 2011).
Synthetic Chemistry
In the field of synthetic chemistry, this compound is used in the synthesis of various derivatives. Ikram et al. (2015) reported the synthesis of thiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction involving arylboronic acids, demonstrating the compound's role in facilitating the creation of new molecules with potential medicinal applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Molecular Interaction Studies
The compound also finds applications in studies of molecular interactions. Suzuki et al. (2016) conducted a comprehensive kinetic study on the reactions of phenylboronic acid derivatives, including 2-isopropylphenylboronic acid, with D-fructose in aqueous solutions. This research clarifies the nature of the reactive boron species in D-fructose sensing and investigates the corresponding reaction mechanisms, highlighting the compound's significance in understanding boron-carbohydrate interactions (Suzuki et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-methyl-5-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZKXGDILPLHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216916 | |
| Record name | Boronic acid, B-[2-methyl-5-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451390-99-0 | |
| Record name | Boronic acid, B-[2-methyl-5-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-methyl-5-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






